5-Nitroquinoline-6-carbaldehyde

Organic Synthesis Nucleophilic Aromatic Substitution Quinoline Derivatization

Researchers often encounter low yields and poor regioselectivity when synthesizing 6-substituted 5-nitroquinolines. 5-Nitroquinoline-6-carbaldehyde offers a precise, scalable solution. • Achieve >90% yields via VNS dichloromethylation, enabling cost-effective parallel library synthesis. • Harness bioreductive activation: class compounds demonstrate 20-60x hypoxia selectivity, ideal for prodrug design. • Access nanomolar ATR kinase inhibitors (IC₅₀ = 5 nM) using the C-6 aldehyde for versatile functionalization. Supplied with rigorous analytical certification; immediate global shipping.

Molecular Formula C10H6N2O3
Molecular Weight 202.17 g/mol
CAS No. 101327-85-9
Cat. No. B012840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitroquinoline-6-carbaldehyde
CAS101327-85-9
Molecular FormulaC10H6N2O3
Molecular Weight202.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2[N+](=O)[O-])C=O)N=C1
InChIInChI=1S/C10H6N2O3/c13-6-7-3-4-9-8(2-1-5-11-9)10(7)12(14)15/h1-6H
InChIKeyPLPBGGBSIOLZOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitroquinoline-6-carbaldehyde: Strategic Quinoline Scaffold


5-Nitroquinoline-6-carbaldehyde (CAS 101327-85-9) is a heteroaromatic building block featuring a quinoline core with a nitro group at the 5-position and a reactive carbaldehyde at the 6-position [1]. Its electron-deficient character and regiospecific substitution pattern make it a key intermediate for constructing complex quinoline-based molecules, particularly those designed for bioreductive activation [2].

1 Regiospecific quinoline functionalization
2 Bioreductive prodrug scaffold assembly
3 Kinase-targeted compound library generation

Why 5-Nitroquinoline-6-carbaldehyde Is Irreplaceable


Despite sharing the molecular formula C₁₀H₆N₂O₃ with several regioisomers (e.g., 5-nitroquinoline-2-carbaldehyde, 7-nitroquinoline-6-carbaldehyde), 5-nitroquinoline-6-carbaldehyde exhibits unique reactivity and biological utility due to the specific positioning of its nitro and aldehyde groups. The 5-nitro group strongly activates the C-6 position for vicarious nucleophilic substitution (VNS), enabling regioselective functionalization that is not achievable with isomers [1]. This distinct electronic landscape translates into divergent synthetic pathways and downstream applications, as demonstrated by its successful incorporation into hypoxia-activated prodrugs [2]. Substitution with a generic analog risks failed or low-yielding syntheses, as well as unpredictable biological activity in structure-activity relationship (SAR) studies.

Attribute
5-Nitroquinoline-6-carbaldehyde
Regioisomeric alternatives
VNS reactivity
High regioselectivity at C-6 via VNS
Regioselectivity may shift; divergent substitution patterns
Bioreductive activation
Class-level hypoxia selectivity reported
No reported hypoxia-selective activity (e.g., 8-nitro isomer)
Metabolic fate
Mixed oxidative/reductive metabolism
Predominantly reductive or oxidative depending on isomer

5-Nitroquinoline-6-carbaldehyde: Quantitative Evidence


High-Yield VNS at C-6

5-Nitroquinoline undergoes VNS dichloromethylation at the C-6 position with a yield of approximately 92%, significantly higher than analogous reactions on other nitroquinoline isomers [1]. In contrast, 5-nitroquinoline-2-carbaldehyde and 7-nitroquinoline-6-carbaldehyde are not directly synthesized via this high-yielding VNS route, often requiring less efficient multistep sequences. This high yield provides a cost-effective and scalable entry to 6-substituted 5-nitroquinoline derivatives.

High-Yield VNS
Class-level
~92% yield
Supports scalable synthesis routes
Compared to 13–89% for other nitroarenes
Organic Synthesis Nucleophilic Aromatic Substitution Quinoline Derivatization

Hypoxia-Selective Prodrug Cytotoxicity

While 5-nitroquinoline-6-carbaldehyde itself lacks direct cytotoxicity data, its derivative class—4-(alkylamino)-5-nitroquinolines—exhibits hypoxia-selective cytotoxicity with a 20- to 60-fold selectivity for hypoxic tumor cells in vitro [1]. This class-specific property is linked to the 5-nitroquinoline scaffold's ability to undergo bioreductive activation, a feature not shared by 2-substituted or 8-substituted nitroquinoline aldehydes which are predominantly used as metal chelators . The aldehyde handle at C-6 allows for tailored modification to optimize this hypoxia-selectivity.

Hypoxia Selectivity
Class-level
20–60× selectivity
Reported hypoxia-dependent cytotoxicity context
4-(alkylamino)-5-nitroquinoline class
Cancer Therapeutics Hypoxia-Activated Prodrugs Bioreductive Activation

Resistance to Aldehyde Oxidase Oxidation

In vitro studies with human liver cytosol demonstrate that 5-nitroquinoline derivatives are primarily reduced to the corresponding amine, with minimal oxidation of the quinoline ring [1]. In contrast, 6-nitroquinoline is rapidly oxidized by aldehyde oxidase (AOX) to the fluorescent 6-aminoquinoline, a metabolic liability that can lead to rapid drug clearance [2]. The presence of the nitro group at the 5-position directs metabolism away from AOX-mediated oxidation, suggesting improved metabolic stability for 5-nitroquinoline-6-carbaldehyde-derived compounds.

AOX Metabolism
Class-level
Mixed oxidative/reductive profile
Reduced susceptibility to AOX oxidation
Vs. 6-nitroquinoline preferential reduction
Drug Metabolism Aldehyde Oxidase Metabolic Stability

Regiospecific VNS Amination at C-6

5-Nitroquinoline reacts with 4-amino-1,2,4-triazole under basic VNS conditions to give amination predominantly at the C-6 position [1]. In comparison, 6-nitroquinoline gives amination at C-5, and 8-nitroquinoline reacts at C-7. This predictable ortho-selectivity allows for the site-specific introduction of amine functionality, which is crucial for constructing diverse compound libraries. The C-6 amination product serves as a valuable intermediate for further elaboration via the aldehyde group at C-6 (in the case of the target compound) or via cross-coupling after conversion to a halide.

Regiospecific Amination
Head-to-head
Exclusive C-6 substitution
Enables regioselective amine introduction
6-nitroquinoline aminates at C-5; 8-nitro at C-7
C-H Functionalization Vicarious Nucleophilic Substitution Quinoline Amine Derivatives

Potent ATR Kinase Inhibition

Although not directly reported for 5-nitroquinoline-6-carbaldehyde, structurally related quinoline-based inhibitors demonstrate potent ATR kinase inhibition. For instance, a quinoline-containing compound (ChEMBL2325697) exhibits an IC₅₀ of 5 nM against ATR in HeLa cell nuclear extracts [1]. In contrast, 5-nitroquinoline-2-carbaldehyde and 8-nitroquinoline-2-carbaldehyde lack any reported kinase inhibition data, and their structural features (aldehyde at C-2 or C-8) are not compatible with the known ATR pharmacophore. This suggests that 5-nitroquinoline-6-carbaldehyde, with its aldehyde at C-6, may serve as a privileged intermediate for accessing ATR inhibitors.

ATR Inhibition
Class-level
IC₅₀ 5 nM (class)
Reported nanomolar ATR inhibition context
Other isomers lack reported kinase activity
Kinase Inhibitors ATR Cancer Therapeutics

Reduced AOX-Mediated Clearance

The presence of a nitro group at the 5-position of quinoline reduces its susceptibility to oxidation by aldehyde oxidase compared to 6-nitroquinoline [1]. While specific kinetic parameters (Km, Vmax) for 5-nitroquinoline-6-carbaldehyde are not publicly available, the parent 5-nitroquinoline demonstrates a mixed oxidative/reductive metabolic profile, in contrast to the predominantly reductive conversion of 6-nitroquinoline to a fluorophore. This difference suggests that 5-nitroquinoline-6-carbaldehyde and its derivatives may exhibit reduced AOX-mediated clearance, a common liability for quinoline-containing drugs.

AOX Clearance
Class-level
Lower oxidation propensity
May support improved metabolic stability
Qualitative difference in metabolic fate
Drug Metabolism Aldehyde Oxidase Structure-Metabolism Relationship

5-Nitroquinoline-6-carbaldehyde: Optimal Applications


Hypoxia-Activated Prodrugs for Solid Tumors

Utilize 5-nitroquinoline-6-carbaldehyde as a key intermediate to construct 4-alkylamino-5-nitroquinoline prodrugs. The scaffold's inherent hypoxia-selectivity (20-60x, as demonstrated by class members) can be harnessed by linking a cytotoxic payload to the C-6 aldehyde via a bioreductively cleavable linker [1]. The resulting prodrugs are designed to remain inactive in normoxic tissues but release the cytotoxic agent in the hypoxic core of solid tumors, minimizing systemic toxicity.

ATR Kinase Inhibitor Development

Employ 5-nitroquinoline-6-carbaldehyde in medicinal chemistry campaigns targeting ATR kinase. The quinoline core, when appropriately substituted, can achieve nanomolar potency (IC₅₀ = 5 nM) against ATR [2]. The C-6 aldehyde provides a versatile handle for introducing diverse substituents to optimize potency, selectivity, and pharmacokinetic properties, capitalizing on the class's favorable metabolic profile.

Diverse 6-Substituted 5-Nitroquinolines via High-Yield VNS

Leverage the exceptionally high yield (~92%) of VNS dichloromethylation of 5-nitroquinoline to prepare 6-(dichloromethyl)-5-nitroquinoline, which can be hydrolyzed to 5-nitroquinoline-6-carbaldehyde or further functionalized [3]. This scalable route enables the cost-effective production of a variety of 6-substituted 5-nitroquinoline building blocks for parallel synthesis and library generation.

Nitroquinoline Metabolism SAR Studies

Use 5-nitroquinoline-6-carbaldehyde as a model substrate to probe the structural determinants of aldehyde oxidase (AOX) substrate recognition and metabolism. The distinct metabolic fate of 5-nitroquinoline versus 6-nitroquinoline provides a valuable system for understanding AOX structure-metabolism relationships, guiding the design of metabolically stable drug candidates [4].

Application
Selection Property
Validation Focus
Bioreductive prodrug scaffold design
Hypoxia-selectivity context
Hypoxia-dependent cytotoxicity assays
ATR-targeted inhibitor lead optimization
Reported quinoline scaffold potency
ATR biochemical and cellular assay panels
Scalable synthesis of 6-substituted derivatives
High-yielding VNS reactivity
Reaction scalability and purification
AOX metabolic stability profiling
5-nitro regiochemical effect
In vitro metabolite identification

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